Calcium thioglycolate trihydrate
Description
Chemical Identity and Classification within Organosulfur Compounds
Calcium thioglycolate trihydrate is classified as an organosulfur compound and more specifically, a salt of a thiol. ulprospector.com The parent compound, thioglycolic acid (TGA), is an organic compound containing both a thiol (mercaptan) and a carboxylic acid functional group. wikipedia.org Its chemical formula is HSCH₂CO₂H. wikipedia.org The presence of the sulfur-containing thiol group is central to its chemical reactivity.
The IUPAC name for this compound is calcium;2-sulfanylacetate;trihydrate. nih.gov It is also known by synonyms such as Mercaptoacetic acid calcium salt trihydrate and Thioglycolic Acid Calcium Salt Trihydrate. tcichemicals.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | calcium;2-sulfanylacetate;trihydrate nih.gov |
| CAS Number | 5793-98-6 nih.gov |
| Molecular Formula | C4H12CaO7S2 nih.gov |
| Molecular Weight | 276.3 g/mol nih.gov |
| InChI | InChI=1S/2C2H4O2S.Ca.3H2O/c23-2(4)1-5;;;;/h25H,1H2,(H,3,4);;3*1H2/q;;+2;;;/p-2 nih.gov |
| SMILES | C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] nih.gov |
Structural Characteristics and Trihydrate Complexation
The structure of this compound consists of a central calcium ion (Ca²⁺) coordinated to two thioglycolate anions (HSCH₂COO⁻) and three water molecules (H₂O). nih.govfda.gov The "trihydrate" designation indicates the presence of these three water molecules of crystallization within the solid structure. nih.gov This complexation with water molecules is a key feature of its solid-state form. The compound is described as a fine, white crystalline powder.
Historical Context of Thioglycolate Chemistry Development
The development of thioglycolate chemistry is rooted in the early 20th-century exploration of protein chemistry. In the early 1930s, scientist David R. Goddard identified thioglycolic acid as a reagent capable of reducing the disulfide bonds in proteins, particularly the keratin (B1170402) found in hair. wikipedia.org His research demonstrated that by breaking these stabilizing cross-linking bonds, structures like hair could be reshaped and would retain the new shape after the disulfide bonds were allowed to reform. wikipedia.org
This fundamental discovery paved the way for the commercial application of thioglycolates. By the 1940s, thioglycolic acid and its salts, including calcium thioglycolate, were developed for use as chemical depilatories. wikipedia.org The ability of thioglycolates to break down the disulfide bonds in the hair's cortex is the chemical basis for their use in hair removal products. The first patents for the use of thioglycolic acid as a depilatory for human use were granted in the late 1930s. cosmeticsandskin.com
Structure
2D Structure
Properties
CAS No. |
5793-98-6 |
|---|---|
Molecular Formula |
C2H6CaO3S |
Molecular Weight |
150.21 g/mol |
IUPAC Name |
calcium;2-sulfidoacetate;trihydrate |
InChI |
InChI=1S/C2H4O2S.Ca.H2O/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;1H2 |
InChI Key |
PPGDRRIXEYHXNH-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |
Canonical SMILES |
C(C(=O)O)S.O.[Ca] |
Other CAS No. |
65208-41-5 |
Pictograms |
Irritant |
Related CAS |
65208-41-5 |
Origin of Product |
United States |
Synthetic Pathways and Industrial Production of Calcium Thioglycolate Trihydrate
Precursor Chemistry: Thioglycolic Acid Synthesis from Halogenated Acetic Acids
The primary and most established industrial method for synthesizing thioglycolic acid involves the reaction of a halogenated acetic acid, most commonly chloroacetic acid, with a sulfur source. The most frequently utilized sulfur source is an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide or potassium hydrosulfide. researchgate.netchemicalbook.comimperfectpharmacy.in This nucleophilic substitution reaction is typically carried out in an aqueous medium. researchgate.netchemicalbook.com
The fundamental reaction can be represented as: ClCH₂COOH + NaSH → HSCH₂COONa + NaCl The resulting sodium thioglycolate is then acidified to yield free thioglycolic acid.
An alternative, though also well-established, synthetic route is the Bunte salt pathway. This method involves the reaction of sodium thiosulfate (B1220275) with chloroacetic acid to form a Bunte salt (S-aryl or S-alkyl thiosulfate). researchgate.netchemicalbook.comspecialchem.com This intermediate is then hydrolyzed to produce thioglycolic acid. chemicalbook.com The reactions are as follows: ClCH₂CO₂H + Na₂S₂O₃ → Na[O₃S₂CH₂CO₂H] + NaCl Na[O₃S₂CH₂CO₂H] + H₂O → HSCH₂CO₂H + NaHSO₄
During the synthesis of thioglycolic acid, several side reactions can occur, leading to the formation of impurities. The most common byproducts include thiodiglycolic acid and dithiodiglycolic acid. researchgate.netimperfectpharmacy.in The formation of these impurities is influenced by reaction conditions such as temperature, pH, and the molar ratio of the reactants.
Salt Formation Mechanisms: Conversion of Thioglycolic Acid to Calcium Thioglycolate
Once thioglycolic acid is synthesized and purified, it is converted to its calcium salt, calcium thioglycolate. The most direct and widely used method for this conversion is the reaction of thioglycolic acid with a calcium source, primarily calcium hydroxide (B78521) (Ca(OH)₂), in an aqueous solution. researchgate.netchemicalbook.comcosmeticsinfo.org This acid-base neutralization reaction is exothermic, and careful temperature control is crucial to prevent the degradation of the product. chemicalbook.com For laboratory-scale preparations, it is often recommended to add the calcium hydroxide solution dropwise to the thioglycolic acid solution while cooling. chemicalbook.com
The reaction is as follows: 2 HSCH₂COOH + Ca(OH)₂ → Ca(SCH₂COO)₂ + 2 H₂O
The resulting product is calcium thioglycolate. To obtain the desired trihydrate form, the reaction is followed by a crystallization process from the aqueous solution, where three molecules of water are incorporated into the crystal structure for each molecule of calcium thioglycolate.
Other calcium sources, such as calcium oxide (CaO) and calcium carbonate (CaCO₃), can also be used for the neutralization reaction. However, these are generally considered less desirable. Calcium oxide's reaction with water is highly exothermic, which can complicate temperature control, while the reaction with calcium carbonate produces carbon dioxide gas, which can cause foaming and requires careful management. cosmeticsinfo.org The use of more soluble calcium salts like calcium chloride is also an option, but this introduces additional ions that may need to be removed during the purification process, complicating the isolation of the final product. researchgate.net
Industrial Scale Preparation and Process Optimization
On an industrial scale, the production of calcium thioglycolate trihydrate is carried out in large reactors, with process parameters carefully optimized to maximize yield, ensure purity, and maintain cost-effectiveness. Both batch and continuous processes have been described in patent literature for the synthesis of the precursor, thioglycolic acid. researchgate.netimperfectpharmacy.in
The conversion of thioglycolic acid to calcium thioglycolate is a critical step where several parameters are controlled:
Reactant Concentration: The concentrations of thioglycolic acid and calcium hydroxide in the aqueous solution are carefully controlled to ensure complete reaction and to facilitate the subsequent crystallization step.
Temperature Control: Due to the exothermic nature of the neutralization reaction, industrial reactors are equipped with cooling systems to maintain a specific temperature range. This prevents the degradation of the thioglycolate and minimizes the formation of byproducts.
pH Adjustment: The final pH of the reaction mixture is a critical parameter, as it influences the stability of the calcium thioglycolate and is often a key specification for the final product, particularly for its use in cosmetic formulations. nih.gov
Reaction Time: The duration of the reaction is optimized to ensure that the neutralization is complete before proceeding to the purification and crystallization stages.
Following the reaction, the solution is typically filtered to remove any insoluble impurities before it is sent for crystallization.
Purification Techniques and Impurity Profiling in Synthetic Products
The purification of calcium thioglycolate is essential to ensure its quality and suitability for its intended applications. The primary method of purification is crystallization from the aqueous reaction mixture. chemicalbook.com By carefully controlling the temperature and concentration of the solution, this compound can be selectively crystallized, leaving many impurities behind in the mother liquor. The use of an anti-solvent, which is a solvent in which calcium thioglycolate is insoluble, can also be employed to induce crystallization. researchgate.net
The impurity profile of the final synthetic product can include both organic and inorganic substances.
Potential Impurities in this compound:
| Impurity Category | Specific Impurities | Origin |
| Organic | Thiodiglycolic acid, Dithiodiglycolic acid | Byproducts from the synthesis of the precursor, thioglycolic acid. researchgate.netimperfectpharmacy.in |
| Unreacted Thioglycolic Acid | Incomplete reaction during the salt formation step. | |
| Inorganic | Unreacted Calcium Hydroxide | Excess reactant from the salt formation step. |
| Heavy Metals (e.g., Lead, Iron, Arsenic) | Contaminants from raw materials or manufacturing equipment. handomchemicals.com | |
| Other metal salts (e.g., sodium chloride) | Byproducts from the synthesis of thioglycolic acid if not completely removed. researchgate.net |
The purity of the final product is typically assessed using various analytical techniques. A common specification for commercial calcium thioglycolate includes a high purity level, often around 99%, with strict limits on the content of heavy metals and iron. sancaiindustry.com For instance, one supplier specifies a purity of 99.4% with a thioglycolic acid content of 49.7%. Another provides specifications for appearance, odor, whiteness, purity (typically 99.0% to 101.0%), pH of a 1% aqueous solution (11.0 to 12.0), and limits for total heavy metals (e.g., not more than 10 ppm) and iron content (e.g., not more than 10 ppm). handomchemicals.com
Fundamental Chemical Reactivity of Calcium Thioglycolate Trihydrate
Redox Chemistry: Mechanism of Disulfide Bond Cleavage in Proteinaceous Substrates
The most prominent feature of calcium thioglycolate's reactivity is its function as a reducing agent, particularly in alkaline conditions. wikipedia.orgsciencemadness.org This is attributed to the thiol (-SH) group within the thioglycolate anion. smolecule.com The primary mechanism of its action on proteinaceous substrates, such as keratin (B1170402) in hair, involves the cleavage of disulfide bonds (-S-S-). These bonds are crucial for the structural integrity of proteins.
The process is initiated by the deprotonation of the thiol group in an alkaline environment, forming the thioglycolate anion (⁻SCH₂COO⁻). This potent nucleophile then attacks the disulfide bond of the protein (keratin). This nucleophilic attack results in the reductive cleavage of the disulfide bridge, forming two new thiol groups on the protein backbone and a molecule of dithiodiglycolic acid, the oxidized form of thioglycolic acid. wikipedia.org This disruption of the protein's cross-linking structure leads to a loss of its rigidity and facilitates its removal. smolecule.com
The reaction can be summarized as follows:
2 HSCH₂COO⁻ (from Calcium Thioglycolate) + R-S-S-R (Protein) → [SCH₂CO₂H]₂ + 2 R-SH (Modified Protein)
This reductive cleavage is a fundamental principle in its application for hair removal.
Oxidative Degradation Pathways and Byproduct Formation
Calcium thioglycolate is susceptible to oxidation, especially when exposed to air. noaa.govnih.gov The thiol group is readily oxidized, leading to the formation of byproducts. The primary oxidation product is dithiodiglycolic acid, formed through the coupling of two thioglycolate molecules via a disulfide bond. wikipedia.org
Further oxidation can lead to the formation of other sulfur-containing compounds. The stability of thioglycolate solutions is a concern, as aqueous solutions can oxidize in the presence of air, although they are relatively stable at room temperature when stored in tightly sealed containers. nih.gov The manufacturing process of thioglycolic acid aims to minimize the formation of byproducts like thiodiglycolic and dithiodiglycolic acids. nih.gov
| Degradation Pathway | Key Reactants | Major Byproducts |
| Air Oxidation | Thioglycolate, Oxygen | Dithiodiglycolic acid |
| Further Oxidation | Thioglycolate, Strong Oxidizing Agents | Various sulfur oxides |
This table outlines the primary oxidative degradation pathways for calcium thioglycolate.
Coordination Chemistry and Metal Ion Chelation Properties
The thioglycolate ligand, with its carboxylate and thiol groups, can act as a chelating agent, forming complexes with various metal ions. wikipedia.orgsciencemadness.org While the calcium ion in calcium thioglycolate trihydrate is coordinated to the thioglycolate ligands and water molecules, the thioglycolate anion itself can bind to other metal ions. smolecule.com
Crystallographic analysis reveals that the calcium ion in the trihydrate form is coordinated by the carboxylate oxygen atoms of the thioglycolate ligands and water molecules. smolecule.com The calcium-oxygen bond distances typically fall within the range of 2.20 to 2.83 Å. smolecule.com The thioglycolate ligands generally form stable bidentate chelation patterns through their carboxylate oxygen atoms. smolecule.com
The ability of thioglycolic acid and its salts to form complexes has been utilized for the detection of metals such as iron, molybdenum, silver, and tin. wikipedia.orgsciencemadness.orgzxchem.com This chelating property can also be relevant in formulations to sequester trace metal ions that might otherwise cause discoloration or instability. google.com
| Metal Ion | Interaction with Thioglycolate |
| Calcium (Ca²⁺) | Forms the salt, coordinated by carboxylate oxygens and water. smolecule.com |
| Iron (Fe³⁺/Fe²⁺) | Forms colored complexes, used for detection. wikipedia.orgzxchem.com |
| Molybdenum (Mo) | Forms complexes, used for detection. wikipedia.orgzxchem.com |
| Silver (Ag⁺) | Forms complexes, used for detection. wikipedia.orgzxchem.com |
| Tin (Sn) | Forms complexes, used for detection. wikipedia.orgzxchem.com |
This table summarizes the chelation properties of thioglycolate with various metal ions.
Acid-Base Equilibrium and Protonation States in Aqueous Environments
Thioglycolic acid, the parent acid of calcium thioglycolate, is a diprotic acid, meaning it can donate two protons. The first proton is from the carboxylic acid group, and the second is from the thiol group. wikipedia.org The acid-base equilibrium in an aqueous solution is characterized by two pKa values.
The pKa for the carboxylic acid group is approximately 3.83, indicating it is a stronger acid than acetic acid. wikipedia.orgsciencemadness.org The pKa for the thiol group is around 9.3. wikipedia.org
Protonation States of Thioglycolic Acid
| pH Range | Dominant Species |
| < 3.83 | HSCH₂COOH |
| 3.83 - 9.3 | HSCH₂COO⁻ |
| > 9.3 | ⁻SCH₂COO⁻ |
This interactive table shows the dominant species of thioglycolate at different pH values.
In aqueous solutions, the pH of the environment dictates the protonation state of the thioglycolate molecule. In the solid state as this compound, the thioglycolate exists as the dianion, balanced by the calcium cation. When dissolved, the equilibrium will shift depending on the solution's pH. The effectiveness of calcium thioglycolate as a reducing agent for cleaving disulfide bonds is significantly enhanced at higher pH values, typically above 9, where the more potent nucleophilic thiolate anion (⁻SCH₂COO⁻) is the predominant species. wikipedia.orgsciencemadness.org
Advanced Analytical Methodologies for Calcium Thioglycolate Trihydrate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the identity and structural integrity of calcium thioglycolate trihydrate. Infrared (IR) spectroscopy, in particular, is a key technique for characterizing the molecule.
Chromatographic Separation and Quantification Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of the thioglycolate component in this compound. Due to the thioglycolate anion's lack of a strong chromophore, direct UV detection is often challenging. Therefore, methods typically rely on pre-column derivatization to attach a UV-absorbing or fluorescent tag to the thiol group, enabling sensitive detection.
Several derivatization reagents have been successfully employed. One common method involves reaction with ethacrynic acid at a neutral pH to form a thiol adduct that can be readily detected by UV spectrophotometry at 273 nm. nih.gov Another approach uses 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with thioglycolic acid to form a yellow-colored derivative detectable at 464 nm. nih.gov These methods allow for the selective and sensitive quantification of thioglycolic acid in various formulations. nih.govnih.gov
The separation is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. nih.govnih.gov The mobile phase composition is optimized to achieve resolution from other components in the sample matrix. For instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at an acidic pH is often used. nih.govnih.gov In addition to UV detection, HPLC can be coupled with an electrochemical sensor, which offers high sensitivity and selectivity for the electroactive thiol group, providing a detection limit as low as 0.042 ppm. sigmaaldrich.com
| Derivatization Reagent | Column | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|
| Ethacrynic Acid | Spheriphase Sep C18 | Acetonitrile : 0.07 M H₃PO₄ (pH 3.5) (60:40) | 273 nm | nih.govresearchgate.net |
| NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) | Reversed-phase C18 | Aqueous Methanol with Tetrabutyl-ammonium phosphate (ion-pair) | 464 nm | nih.gov |
| None (Direct Detection) | LiChrospher® 100 RP-18 | Gradient of Acetonitrile and 1-Octanesulfonic acid sodium salt / Phosphoric acid solution | 210 nm | fda.gov.tw |
| None (Electrochemical Detection) | Not Specified | Not Specified | Electrochemical Sensor | sigmaaldrich.comnih.gov |
Electrophoretic Techniques for Analysis
Capillary electrophoresis (CE) has emerged as a simple and rapid alternative to HPLC for the analysis of thioglycolic acid. This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary.
A method has been developed for the direct determination of thioglycolic acid (TGA) in cosmetic products using CE with diode array detection. nih.gov The separation is achieved on an uncoated fused-silica capillary using a buffer containing tri-sodium phosphate, which provides the appropriate pH and ionic strength, and a cationic surfactant like cetyltrimethylammonium bromide (CTAB) to control the electroosmotic flow. nih.gov Detection is performed at 236 nm. nih.gov This CE method demonstrates good linearity, with a correlation coefficient of 0.9998, and achieves a limit of detection of 0.002 mg/mL. nih.gov The method has been successfully cross-validated with HPLC and ion chromatography, proving its accuracy and reliability for analyzing commercial products. nih.gov While CE is a powerful tool for analyzing the thioglycolate anion, specific methods for analyzing the intact this compound salt complex are not commonly reported in the literature.
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Uncoated fused silica (B1680970) (40.2 cm x 50 µm i.d.) | nih.gov |
| Separation Buffer | 300 mmol/L tri-sodium phosphate and 0.5 mmol/L CTAB | nih.gov |
| Separation Voltage | -5 kV | nih.gov |
| Detection | Diode Array Detector (DAD) at 236 nm | nih.gov |
| Limit of Detection (LOD) | 0.002 mg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.006 mg/mL | nih.gov |
Potentiometric Titration and Other Wet Chemical Assay Methods
Wet chemical methods, particularly titrations, provide a classical and cost-effective means for assaying this compound. These methods can be used to quantify both the calcium content and the thioglycolate content.
Iodometric titration is a standard wet chemical method for determining the purity of thioglycolate salts. sigmaaldrich.com This redox titration is based on the oxidation of the thiol group (-SH) by a standardized iodine solution. The endpoint is typically detected using a starch indicator, which forms a blue-black complex with excess iodine. This method is robust and widely used for quality control to ensure the active ingredient meets purity specifications, such as a minimum of 94.0%. sigmaaldrich.com
Potentiometric titration offers a more sophisticated approach by using an ion-selective electrode (ISE) to monitor the change in potential during the titration, allowing for a precise determination of the equivalence point. This technique can be adapted to analyze both constituents of calcium thioglycolate.
Analysis of Calcium: The calcium ion content can be determined by a complexometric potentiometric titration. A common method involves using a titrant such as ethylenediaminetetraacetic acid (EDTA) or ethylene (B1197577) glycol-bis-(2-aminoethyl)-tetraacetic acid (EGTA), which form stable complexes with calcium ions. fda.gov.twnih.gov A copper ion-selective electrode (Cu-ISE) can be used as the indicator electrode in the presence of a small amount of Cu-EDTA or Cu-EGTA complex. fda.gov.twnih.gov As the titrant is added, it first complexes with the free calcium ions. Near the equivalence point, it begins to displace copper from the Cu-complex, causing a sharp change in the concentration of free Cu²⁺ ions, which is registered as a large potential jump by the electrode. fda.gov.tw
Analysis of Thioglycolate: The thiol group can also be quantified by potentiometric titration. For instance, a heterogeneous potentiometric back-titration method has been developed for quantifying thiols. sielc.com This involves reacting the thiol with an excess of an oxidizing agent, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and then back-titrating the unreacted oxidant with a standard reducing agent. The endpoint is detected by monitoring the redox potential of the solution. sielc.com Another approach involves direct titration with an oxidant like potassium iodate. youtube.com
These wet chemical methods, especially potentiometric titrations, are highly accurate and can be automated, making them suitable for routine quality control assays of this compound. nih.gov
Diverse Applications in Chemical Science and Industrial Processes
Role in Material Modification and Composite Formation (e.g., keratin-based materials)
The primary mechanism of calcium thioglycolate in the modification of keratin-based materials, such as wool and hair, is the reduction of disulfide bonds. wikipedia.orgchemicalbook.com Keratin (B1170402), a structural protein, derives its stability and three-dimensional structure from strong disulfide cross-links between cysteine amino acid residues. chemicalbook.com Calcium thioglycolate acts as a reducing agent, cleaving these bonds (S-S) to form two thiol groups (-SH). wikipedia.orgatamankimya.com This process disrupts the protein's complex structure, leading to the solubilization and weakening of the keratin fiber. chemicalbook.com
This bond-breaking capability is fundamental to its use in depilatory products, where it weakens the hair shaft, allowing for its easy removal from the follicle. chemicalbook.com Beyond cosmetics, this reactivity is harnessed to create novel keratin-based materials. For instance, the reduction of wool fibers is a key step in generating regenerated keratin, which can be formed into sponges and films for biomedical applications, such as scaffolds for cell growth and wound dressings. chemicalbook.com Research has shown that treating keratin with reducing agents like thioglycolates is a central step before functionalization or combination with other polymers, such as polyethylene (B3416737) glycol (PEG), to create materials with improved properties.
Applications in Leather Chemistry and Wool Processing
In the leather industry, the removal of hair from hides is a critical step in processing. Traditionally, this has been accomplished using sodium sulfide (B99878) (Na2S), a toxic and hazardous chemical that can release hydrogen sulfide gas. wikipedia.org Calcium thioglycolate has been studied as a safer and more environmentally friendly alternative for this hair-loosening process. wikipedia.org It works by the same principle as in cosmetics: breaking down the keratin in hair, which facilitates its removal from the hide. wikipedia.org
A key study comparing the use of calcium thioglycolate to the conventional sodium sulfide method in leather processing highlighted significant environmental and quality benefits. The research demonstrated that the effluent from the calcium thioglycolate process had a substantially lower pollution load.
| Parameter | Reduction with Calcium Thioglycolate |
| Biochemical Oxygen Demand (BOD) | ~50% reduction |
| Chemical Oxygen Demand (COD) | ~Five-fold reduction |
This table summarizes the significant reduction in pollution load when using calcium thioglycolate compared to sodium sulfide in leather processing, based on research findings. wikipedia.org
Furthermore, the physical strength characteristics of the leathers produced using the calcium thioglycolate method were found to be either on par with or improved compared to those processed with sodium sulfide. wikipedia.org While the initial cost of the chemical may be higher, the reduction in pollution and associated effluent treatment costs can make it a more economically viable and sustainable option for the leather industry. wikipedia.org
Utilization in Metallurgical Processes and Metal Ion Complexation
The thioglycolate anion is a powerful chelating agent, capable of forming stable complexes with various metal ions. wikipedia.org This property is leveraged in several industrial and analytical applications. Calcium thioglycolate can be used as a reagent for monitoring metal ions in chemical analysis, as it produces a characteristic red color in the presence of iron. handomchemicals.com
In metallurgical and mining operations, thioglycolic acid and its derivatives are used as depressant agents in flotation processes. arkema.com This involves selectively preventing certain minerals from floating, allowing for the separation of valuable metals from ores. arkema.com These compounds are considered a safer alternative to more traditional depressants like sodium sulfhydrate. arkema.com
The strong metal-complexing ability of thioglycolates is also utilized in cleaning formulations, particularly for removing metal oxides. arkema.com A common example is in automotive wheel cleaners, where they react with and dissolve iron oxide residues from brake dust, often indicated by the formation of a red-violet ferric thioglycolate complex. wikipedia.org
| Application Area | Function of Thioglycolate | Metal Ions Involved |
| Metal Detection | Forms colored complexes | Iron (Fe), Molybdenum (Mo), Silver (Ag), Tin (Sn) wikipedia.org |
| Mining (Ore Flotation) | Acts as a depressant agent for mineral separation arkema.com | Various valuable metals |
| Industrial Cleaning | Chelates and dissolves metal oxide residue | Ferrous/Ferric Iron (Fe) |
| Oil & Gas | Corrosion inhibitor, iron control in acidizing arkema.com | Ferric Iron (Fe³⁺) |
This table outlines the functions of thioglycolates in metal-related applications, highlighting their role as complexing agents.
Function as a Reducing Agent in Microbiological Culture Media
In microbiology, maintaining an anaerobic (oxygen-depleted) environment is crucial for the cultivation of anaerobic and microaerophilic bacteria. merckmillipore.commicrobenotes.com Thioglycolate broth is a multipurpose medium specifically designed for this purpose. microbenotes.com The key component that creates these conditions is a reducing agent that neutralizes oxygen. microbenotes.com
The active chemical species in this context is the thioglycolate anion. microbenotes.com It effectively reduces molecular oxygen, creating a low redox potential in the lower portion of the broth, which allows strict anaerobes to grow. microbenotes.com While the principle relies on the thioglycolate anion, the most commonly used salt in these media formulations is sodium thioglycolate. wikipedia.orgmicrobenotes.com This is a component of "thioglycolate broth," a standard medium in bacteriology. wikipedia.org The broth also typically contains a redox indicator like resazurin, which is pink in the presence of oxygen and colorless in its absence, visually indicating the level of anaerobiosis. merckmillipore.com
While calcium thioglycolate possesses the same reducing anion, sources often highlight that it is less soluble than its potassium or sodium counterparts, which may influence its suitability for use in liquid culture media where high solubility is often preferred. ulprospector.com
Applications as a Chemical Reagent and Intermediate in Organic Synthesis
Calcium thioglycolate trihydrate serves as a reagent and intermediate in the field of organic synthesis. Its synthesis involves a straightforward acid-base reaction between thioglycolic acid and a calcium base, such as calcium hydroxide (B78521), with water being the only byproduct. researchgate.net
As a chemical intermediate, it is used in the manufacturing of other chemicals. For example, thioglycolic acid is used to prepare certain pesticides, such as the herbicide thifensulfuron. arkema.com The reactivity of the thiol group makes thioglycolic acid and its salts useful nucleophiles in reactions like thioglycolysis, which is used to study the structure of condensed tannins. wikipedia.org It can also act as a sulfur transfer agent in specific synthetic pathways. The compound is also a precursor for producing organotin derivatives that are used as heat stabilizers for PVC plastics. wikipedia.org
Environmental Fate, Transformation, and Biodegradation Studies
The environmental behavior of calcium thioglycolate is largely governed by the properties of the thioglycolate anion. Studies on thioglycolic acid and its salts indicate that they are not expected to persist long in the environment. oecd.org The primary degradation pathway in water is rapid oxidation, which converts the thioglycolate to dithiodiglycolate. oecd.org
According to OECD (Organisation for Economic Co-operation and Development) assessments, thioglycolic acid is considered readily biodegradable, with tests showing 60% biodegradation over 28 days. oecd.org Due to its high water solubility and low partition coefficient (Log P), it has a low potential for bioaccumulation and is not expected to adsorb significantly to soil or sediment. oecd.orgoecd.org
A specific environmental application for calcium thioglycolate has been demonstrated in water remediation. Research has shown that modifying rice straw biochar with calcium thioglycolate creates a highly effective adsorbent for removing heavy metals like lead (Pb(II)) and cadmium (Cd(II)) from polluted water. chemicalbook.com The modification enhances the biochar's performance by introducing sulfur-containing functional groups and leveraging mechanisms like complexation, precipitation, and ion exchange to capture the metal ions. chemicalbook.com
| Finding | Details |
| Adsorption Capacity (Unary System) | Pb(II): 124.92 mg/g; Cd(II): 65.44 mg/g chemicalbook.com |
| Adsorption Mechanism | Chemisorption via complexation, precipitation, and ion exchange chemicalbook.com |
| Recycling Performance | The modified biochar showed remarkable recycling potential chemicalbook.com |
This table presents key findings from a study on the use of calcium thioglycolate-modified biochar for heavy metal removal, showcasing its potential in environmental remediation. chemicalbook.com
Comparative Analysis of Thioglycolate Derivatives and Analogues
Structural and Mechanistic Similarities Across Thioglycolic Acid Salts (e.g., Sodium, Ammonium (B1175870), Potassium Thioglycolates)
Thioglycolic acid (TGA) is the parent compound from which various salts, including calcium, sodium, ammonium, and potassium thioglycolate, are derived. cosmeticsinfo.org These salts are fundamental components in cosmetic formulations, particularly for hair removal (depilation) and hair restructuring (permanent waves). cosmeticsinfo.orgwikipedia.orgspecialchem.com
The core of their chemical activity lies in the thioglycolate anion (HSCH₂COO⁻). wikipedia.org Structurally, all these salts consist of a metallic or ammonium cation and the thioglycolate anion. While the cation can influence properties such as solubility and the pH of the formulation, the fundamental mechanism of action is identical across all these salts. mst.dk
The primary mechanism involves the reduction of disulfide bonds (-S-S-) present in keratin (B1170402), the key structural protein in hair. nih.govnih.gov In an alkaline environment, typically created by the addition of a strong base like calcium hydroxide (B78521) or potassium hydroxide, the thiol group (-SH) of the thioglycolate anion deprotonates to form a dianion (⁻S-CH₂COO⁻). mst.dk This highly reactive species then attacks the disulfide bonds in the keratin polymer, cleaving them and forming sulfhydryl (-SH) groups. mst.dknih.gov This chemical alteration weakens the hair fiber's structure, allowing it to be either reshaped (in perming) or easily scraped away from the skin (in depilation). cosmeticsinfo.org
The reaction can be summarized as: R-S-S-R (Keratin) + 2 ⁻S-CH₂COO⁻ (Thioglycolate dianion) ⇌ 2 R-S⁻ (Keratin) + ⁻OOC-CH₂-S-S-CH₂-COO⁻ (Dithiodiglycolate) mst.dk
This reaction is reversible, meaning an equilibrium is established. mst.dk The effectiveness of the process depends on the concentration of the thioglycolate and the alkalinity (pH) of the medium, which drives the formation of the active dianion. mst.dk Therefore, despite the different cations, the salts of thioglycolic acid function as vehicles for delivering the active thioglycolate anion to perform the same core chemical reaction on hair fibers.
| Compound | Chemical Formula | Common Cation | Primary Application | Shared Mechanism of Action |
|---|---|---|---|---|
| Calcium Thioglycolate | Ca(SCH₂COO)₂ | Calcium (Ca²⁺) | Depilatories, Leather Processing wikipedia.orgresearchgate.net | Cleavage of keratin disulfide bonds via the thioglycolate anion in an alkaline medium. mst.dknih.gov |
| Sodium Thioglycolate | HSCH₂COONa | Sodium (Na⁺) | Depilatories, Bacterial Growth Media wikipedia.orgnih.gov | |
| Ammonium Thioglycolate | HSCH₂COONH₄ | Ammonium (NH₄⁺) | Permanent Waving, Hair Straightening cosmeticsinfo.orgnih.gov | |
| Potassium Thioglycolate | HSCH₂COOK | Potassium (K⁺) | Depilatories |
Comparative Reactivity and Application Profiles of Related Organosulfur Compounds
The reactivity of the thiol group in thioglycolates can be compared to other organosulfur compounds that also possess a reactive sulfur-hydrogen bond. These analogues find use in various industrial and laboratory settings, sometimes for similar purposes of cleaving disulfide bonds.
2-Mercaptoethanol (B42355) (2-ME): This compound (HOCH₂CH₂SH) is structurally similar to thioglycolic acid, featuring a thiol group, but with a hydroxyl group instead of a carboxylic acid. atamankimya.com Like thioglycolates, 2-ME is a potent reducing agent used in biochemical applications to cleave disulfide bonds in proteins, often during protein analysis (e.g., SDS-PAGE). atamankimya.com The hydroxyl group enhances its water solubility. atamankimya.com Kinetic studies comparing the reduction of a cobalt(III) complex by thioglycolic acid and 2-mercaptoethanol found that TGA reacts faster, a finding attributed to the electronic influence of the carboxyl group. cdnsciencepub.com
Sodium Sulfide (B99878) (Na₂S): In the leather industry, the traditional process for removing hair from hides (unhairing) utilizes sodium sulfide. researchgate.net This inorganic sulfur compound works by a different, more aggressive mechanism that also breaks down the hair structure. However, the use of sodium sulfide poses significant environmental and safety concerns, including the generation of toxic hydrogen sulfide gas (H₂S). researchgate.netwikipedia.org Research has demonstrated that calcium thioglycolate can serve as a safer and more environmentally friendly alternative for the hair-loosening step in leather processing. researchgate.net The thioglycolate-based process results in a significant reduction in the pollution load (Biochemical Oxygen Demand and Chemical Oxygen Demand) of the effluent compared to the sulfide process. researchgate.net
Cysteine: This is an amino acid containing a thiol group and is a natural building block of proteins. The disulfide bonds that thioglycolates target are formed between two cysteine residues within the keratin protein structure. While cysteine itself contains a reactive thiol group, its primary role in this context is as a component of the substrate (keratin) rather than as an external reducing agent.
The application profiles of these compounds are dictated by their reactivity, structure, and associated byproducts. While they all leverage the chemical reactivity of a sulfur atom, their specific formulations and contexts of use vary significantly.
| Compound | Key Functional Group | Primary Application Profile | Comparative Notes |
|---|---|---|---|
| Calcium Thioglycolate | Thiol (-SH), Carboxylate (-COO⁻) | Cosmetic depilation, Leather processing. researchgate.netchemicalbook.com | Acts as a reducing agent targeting keratin disulfide bonds; considered a safer alternative to sodium sulfide in leather processing. researchgate.net |
| 2-Mercaptoethanol | Thiol (-SH), Hydroxyl (-OH) | Laboratory protein denaturation, Reducing agent. atamankimya.com | Structurally similar to TGA but with a hydroxyl group instead of a carboxyl group. atamankimya.comcdnsciencepub.com A powerful reducing agent for disulfide bonds. |
| Sodium Sulfide | Sulfide (S²⁻) | Industrial depilation (leather), Ore flotation, Chemical manufacturing. researchgate.net | Highly effective but less specific than thioglycolates; use is associated with the production of toxic hydrogen sulfide gas. researchgate.net |
| Cysteine | Thiol (-SH), Amine (-NH₂), Carboxylic Acid (-COOH) | Component of proteins (e.g., keratin), Dietary supplement. | Forms the disulfide bonds in keratin that are targeted by thioglycolates and other reducing agents. |
Future Research Trajectories and Emerging Scientific Frontiers
Novel Synthetic Approaches and Sustainable Production Methodologies
The future of calcium thioglycolate production is geared towards greener and more sustainable practices. Traditional synthesis routes for its precursor, thioglycolic acid, are being re-evaluated to minimize environmental impact. wikipedia.org Key areas of future research include:
Green Chemistry Principles: Researchers are focused on developing synthetic methods that align with the principles of green chemistry. This includes the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable, to replace hazardous organic solvents. rsc.org One-pot synthesis strategies are being designed to improve efficiency and reduce waste by minimizing purification steps. rsc.org
Biocatalysis: The use of enzymes as catalysts in the synthesis of thioglycolic acid and its derivatives is a promising frontier. Biocatalysis offers the potential for reactions to occur under milder conditions with higher selectivity, thereby reducing energy consumption and the formation of unwanted byproducts.
Renewable Feedstocks: A significant long-term goal is the transition from petrochemical-based starting materials to renewable resources. bloomtechz.com Research is underway to derive key chemical precursors from biomass, which would contribute to a more sustainable and circular chemical industry. scispace.com For instance, the thiol-ene reaction has been shown to be effective in introducing ester groups to olefinic substrates derived from natural sources like eugenol, without the need for solvents or initiators. scispace.com
Exploration of Advanced Chelation Applications
The strong metal-chelating ability of the thioglycolate moiety is a cornerstone of its functionality and a driver for future research. wikipedia.orgbloomtechz.com Scientists are exploring its use in sophisticated applications beyond its current uses.
Advanced Sensors: There is a growing interest in developing highly selective and sensitive chemosensors based on thioglycolate derivatives for the detection of specific metal ions. nih.gov For example, ethyl thioglycolate-based sensors have been designed for the spectrophotometric detection of iron (Fe³⁺) and the fluorometric detection of mercury (Hg²⁺). nih.gov Similarly, magnetic fluorescent nanoprobes functionalized with ethyl thioglycolate have been developed for the selective detection of silver ions (Ag⁺) in aqueous solutions. nih.govsemanticscholar.org
Controlled Drug Delivery: The chelation properties of thioglycolates are being harnessed to create intelligent drug delivery systems. researchgate.netresearchgate.net By forming complexes with drugs or encapsulating them within a polymer matrix, it is possible to control the release of therapeutic agents. researchgate.netresearchgate.nettaylorandfrancis.com For instance, thiolated polymers, or "thiomers," exhibit enhanced mucoadhesive properties, making them suitable for targeted drug delivery to mucosal surfaces. nih.gov The formation of disulfide bonds allows for sustained release and improved bioavailability of the encapsulated drug. nih.gov Folate-thioglycolate-gold nanoconjugates have also been developed for the targeted inhibition of cancer cell proliferation, demonstrating the potential for creating highly specific therapeutic agents. nih.gov
Innovative Roles in Catalysis and Polymerization
The unique chemical properties of the thioglycolate group are opening up new avenues in catalysis and polymer science.
Catalysis: While not a conventional catalyst, the ability of the sulfur atom in thioglycolate to act as both a ligand and a nucleophile makes it a candidate for specialized catalytic applications. Research is exploring the use of metal-thioglycolate complexes as catalysts in organic synthesis, particularly for reactions that form carbon-sulfur bonds. acs.org For instance, iron has been shown to catalyze the oxidation of thioglycolate. acs.org
Polymerization: Thioglycolic acid and its esters are well-established as effective chain transfer agents in radical polymerization. researchgate.net This allows for precise control over the molecular weight and architecture of polymers, leading to materials with tailored properties. researchgate.net Future research is likely to focus on the development of novel initiators and catalysts based on calcium thioglycolate for synthesizing advanced polymers with applications in diverse fields such as coatings, adhesives, and biomaterials. google.com The use of thioglycolic acid in the telomerization of acrylic acid has been studied to create functional polymers. researchgate.net
Environmental Remediation Potentials, particularly for heavy metal adsorption
A significant and growing area of research for calcium thioglycolate and related compounds is in environmental remediation, specifically for the removal of toxic heavy metals from contaminated water. chemicalbook.comnih.gov The strong affinity of the thiol group for heavy metal ions makes it an excellent candidate for this purpose. researchgate.netnih.gov
Heavy Metal Adsorption: Thioglycolate-functionalized materials have shown exceptional performance in adsorbing heavy metals like lead (Pb(II)), cadmium (Cd(II)), mercury (Hg(II)), and silver (Ag(I)). chemicalbook.comresearchgate.netnih.gov For example, rice straw biochar modified with calcium thioglycolate has been used to effectively remove Pb(II) and Cd(II) from aqueous solutions. chemicalbook.com The primary mechanisms for this adsorption include complexation, precipitation, and ion exchange. chemicalbook.com
Development of Novel Adsorbents: Researchers are focused on creating new and more efficient adsorbent materials by immobilizing thioglycolate onto various substrates. This includes functionalizing materials like magnesium phyllosilicate clay, researchgate.netnih.gov eggshell membranes, nih.gov and reduced graphene oxides nih.gov with thiol groups. These modified materials exhibit high adsorption capacities for a range of heavy metal ions.
Table 1: Heavy Metal Adsorption Capacities of Thiol-Functionalized Materials
| Adsorbent Material | Target Heavy Metal(s) | Adsorption Capacity (mg/g) | Reference(s) |
| Calcium Thioglycolate Modified Rice Straw Biochar | Pb(II) | 124.92 | chemicalbook.com |
| Cd(II) | 65.44 | chemicalbook.com | |
| Thiol-Functionalized Magnesium Phyllosilicate Clay | Hg(II) | 603 | researchgate.netnih.gov |
| Pb(II) | 365 | researchgate.netnih.gov | |
| Cd(II) | 210 | researchgate.netnih.gov | |
| Thiol-Functionalized Eggshell Membrane | Ag(I) | Adsorption improved 21.1-fold | nih.gov |
| Cd(II) | Adsorption improved 12.7-fold | nih.gov | |
| Pb(II) | Adsorption improved 12.4-fold | nih.gov | |
| Cu(II) | Adsorption improved 7.7-fold | nih.gov | |
| Hg(II) | Adsorption improved 5.5-fold | nih.gov | |
| Cr(VI) | Adsorption improved 1.6-fold | nih.gov |
The ongoing research into these novel applications underscores the continued importance and potential of calcium thioglycolate trihydrate in addressing challenges in sustainability, materials science, and environmental protection.
Q & A
Q. What are the recommended methods for synthesizing and characterizing calcium thioglycolate trihydrate in a laboratory setting?
this compound can be synthesized via neutralization of thioglycolic acid with calcium hydroxide or carbonate under controlled pH (7–12.7) . Characterization should include:
- X-ray diffraction (XRD) to confirm crystalline structure and hydration state.
- Thermogravimetric analysis (TGA) to quantify water content and decomposition temperatures (e.g., dehydration at 270–280°C) .
- FT-IR spectroscopy to identify functional groups (e.g., –SH stretch at ~2550 cm⁻¹ and carboxylate bands).
- Elemental analysis to verify stoichiometry (molecular formula discrepancies exist: C₂H₂CaO₂S vs. –SCH₂COOCa⁺·3H₂O) .
Q. How should researchers address solubility challenges when preparing aqueous solutions of this compound?
The compound is water-soluble but may form precipitates at neutral or acidic pH due to calcium-thiolate complex instability . Methodological recommendations:
- Prepare solutions in alkaline buffers (pH 7–12.7) to maintain stability .
- Use filtration (0.22 µm) post-dissolution to remove undissolved particles.
- Monitor ionic strength, as high salt concentrations can induce salting-out effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity assay data caused by this compound precipitation?
In the Statens Seruminstitut Rabbit Cornea–Crystal Violet Staining (SIRC-CVS) assay, precipitation led to exclusion of IC₅₀ calculations . Mitigation strategies:
- Pre-test solubility: Use dynamic light scattering (DLS) or turbidity measurements to assess suspension uniformity.
- Optimize solvent systems: Add co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to improve dispersion .
- Standardize protocols: Adhere to Phase III record sheets for solubility documentation during 72-hour exposures .
Q. What analytical approaches are suitable for reconciling discrepancies in reported molecular formulas and CAS numbers for this compound?
Discrepancies exist:
- CAS numbers : 814-71-1 ( ) vs. 5793-98-6 ( ).
- Molecular formulas : C₂H₂CaO₂S ( ) vs. –SCH₂COOCa⁺·3H₂O ( ). Resolution methods:
- Cross-reference with authoritative databases (e.g., PubChem, Reaxys) and primary literature.
- Perform high-resolution mass spectrometry (HR-MS) to confirm molecular weight (theoretical: 276.34 g/mol vs. reported 184.23 g/mol in ) .
- Validate hydration state via Karl Fischer titration or TGA .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability protocols:
- Controlled humidity studies : Store samples at 25°C/60% RH and monitor mass changes to evaluate deliquescence or hydration loss.
- Accelerated degradation testing : Expose to elevated temperatures (40–60°C) and analyze decomposition products via HPLC or LC-MS.
- Light sensitivity : Conduct UV-Vis spectroscopy before/after light exposure to detect oxidative degradation (e.g., disulfide formation) .
Q. What experimental design considerations are critical for multi-laboratory validation studies involving this compound?
Lessons from the SIRC-CVS validation study :
- Standardized chemical distribution : Centralize sourcing and coding (e.g., JaCVAM protocols) to minimize batch variability.
- Pre-study solubility screening : Require uniformity tests (e.g., dynamic viscosity measurements) prior to assay inclusion.
- Data exclusion criteria : Define clear thresholds for precipitation-induced data invalidation (e.g., >10% particulate formation).
Methodological Notes for Data Interpretation
- Contradictory solubility data : reports "soluble in water," while notes precipitation in cytotoxicity assays. This highlights context-dependent solubility (e.g., buffer composition, ionic strength).
- Hydration state verification : Discrepancies in molecular weight (e.g., 184.23 vs. 276.34 g/mol) suggest inconsistent accounting of hydration water. Always confirm via TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
